Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 4 and a piperazine-benzyl moiety at position 4. This compound belongs to the Biginelli reaction product family, which typically yields DHPMs with diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19(15-20)23-22(24(30)33-2)21(26-25(31)27-23)17-29-13-11-28(12-14-29)16-18-7-4-3-5-8-18/h3-10,15,23H,11-14,16-17H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLHDVLHSADLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252818-03-3) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C25H30N4O4
- Molecular Weight : 450.5 g/mol
- Structure : It consists of a tetrahydropyrimidine core substituted with a benzylpiperazine moiety and a methoxyphenyl group.
Research indicates that this compound interacts with various biological targets, primarily focusing on the central nervous system (CNS). The presence of the piperazine ring suggests potential activity as a serotonin receptor modulator, which is significant in treating mood disorders and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety is known to influence serotonin receptor activity, potentially leading to anxiolytic effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing serotonergic signaling.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
Antidepressant Activity
In preclinical models, the compound demonstrated significant antidepressant-like effects. Behavioral tests indicated improved outcomes in forced swim and tail suspension tests, which are standard assays for evaluating antidepressant efficacy.
Anxiolytic Properties
The anxiolytic potential was assessed using the elevated plus maze and open field tests. Results showed increased time spent in open arms and reduced anxiety-like behaviors, supporting its use as a potential anxiolytic agent.
Table 1: Summary of Biological Activities
Toxicology and Safety Profile
Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential side effects.
Scientific Research Applications
Structural Characteristics
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C25H30N4O4
- Molecular Weight : 450.5 g/mol
- Key Functional Groups :
- Tetrahydropyrimidine ring
- Benzylpiperazine moiety
- Methoxyphenyl group
These structural components contribute to its biological activity and interaction with various biological targets.
Pharmacological Applications
The compound exhibits a range of pharmacological activities due to its unique structure. Key applications include:
Antitumor Activity
Recent studies have indicated that derivatives containing the piperazine moiety can exhibit significant antitumor effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds structurally related to methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising results in various cancer cell lines .
Neuropharmacological Effects
The benzylpiperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical targets in the treatment of depression and anxiety disorders .
Antimicrobial Properties
Research indicates that certain derivatives may possess antimicrobial activity against a range of pathogens. This application is particularly relevant in the context of rising antibiotic resistance .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
*Calculated values based on structural similarity.
Key Observations :
- Piperazine Modifications : The target compound’s 4-benzylpiperazine group confers higher lipophilicity (logP ~3.1) compared to 4-methoxybenzoyl (logP 2.88) or 4-methoxyphenyl (logP 2.9) derivatives . Benzyl groups enhance membrane permeability but may reduce solubility.
- In contrast, 2-chlorophenyl () introduces steric hindrance and electron-withdrawing effects.
Pharmacological and Physicochemical Properties
Comparative studies of DHPM derivatives highlight the following:
Notes:
- The thienopyrimidine core in enhances planarity, improving stacking interactions with DNA or enzyme active sites .
- Higher logP values (>3) in the target compound and suggest better blood-brain barrier penetration, relevant for CNS-targeted therapies .
- The absence of a methyl group at position 1 in the target compound (unlike ) may reduce steric hindrance, favoring binding to flexible receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
